10-Undecynal
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Overview
Description
10-Undecynal, also known as undec-10-en-1-al, is an organic compound with the molecular formula C11H20O. It is an aldehyde with a terminal alkyne group, making it a versatile intermediate in organic synthesis. This compound is known for its distinctive odor and is used in various applications, including perfumery and flavoring.
Preparation Methods
10-Undecynal can be synthesized through several methods:
Oxidation of the Corresponding Alcohol: The primary alcohol, 10-undecyn-1-ol, can be oxidized to form this compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction of the Corresponding Acid: The carboxylic acid, undecylenic acid, can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4).
Chemical Reactions Analysis
10-Undecynal undergoes various chemical reactions:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid, undecylenic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 10-undecyn-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The terminal alkyne group can undergo nucleophilic substitution reactions to form various derivatives. For example, it can react with halogens to form haloalkynes.
Scientific Research Applications
10-Undecynal has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: It exhibits antifungal activity and is used in the study of fungal infections and their treatment.
Medicine: It is explored for its potential therapeutic applications, including its use as an antifungal agent.
Industry: this compound is used in the production of fragrances and flavors due to its distinctive odor.
Mechanism of Action
The mechanism of action of 10-Undecynal involves its interaction with biological targets, particularly fungal cells. It exerts its antifungal effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The aldehyde group is reactive and can form covalent bonds with cellular components, further contributing to its antifungal activity .
Comparison with Similar Compounds
10-Undecynal can be compared with other similar compounds:
Undecylenic Acid: Both compounds have similar antifungal properties, but undecylenic acid is more commonly used in topical antifungal treatments.
10-Undecyn-1-ol: This compound is the alcohol counterpart of this compound and is used in similar applications, including organic synthesis and antifungal studies.
10-Undecenal: This is another aldehyde with a similar structure but lacks the terminal alkyne group.
This compound stands out due to its unique combination of an aldehyde and alkyne group, making it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-10-ynal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,11H,3-10H2 |
InChI Key |
HAWMZSGUUUFMOE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCC=O |
Origin of Product |
United States |
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